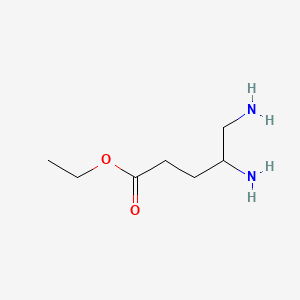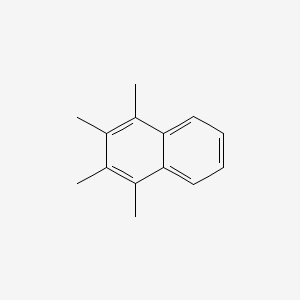
1,2,3,4-Tetramethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetramethylnaphthalene is an organic compound with the molecular formula C14H16. It is a derivative of naphthalene, where four methyl groups are substituted at the 1, 2, 3, and 4 positions of the naphthalene ring. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethylnaphthalene can be synthesized through several methods. One common method involves the alkylation of naphthalene with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. Another method includes the catalytic hydrogenation of 1,2,3,4-tetramethyl-1,4-dihydronaphthalene using a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic alkylation of naphthalene with methanol in the presence of an acidic catalyst such as zeolites. This method is favored due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetramethylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetramethylphthalic anhydride using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to 1,2,3,4-tetramethyl-1,4-dihydronaphthalene using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur, where the methyl groups can be substituted with other functional groups using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Tetramethylphthalic anhydride.
Reduction: 1,2,3,4-Tetramethyl-1,4-dihydronaphthalene.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,2,3,4-Tetramethylnaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a standard in chromatographic analysis.
Biology: It is studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role as a building block in drug synthesis.
Industry: It is used in the production of specialty chemicals, dyes, and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetramethylnaphthalene involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of oxidized products. In reduction reactions, it serves as an electron acceptor, resulting in the formation of reduced products. The specific molecular targets and pathways depend on the type of reaction and the reagents involved.
Comparison with Similar Compounds
1,2,3,4-Tetraphenylnaphthalene: Similar in structure but with phenyl groups instead of methyl groups.
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and unique structural properties.
1,2,3,6,7,8-Hexahydronaphthalene: A partially hydrogenated derivative of naphthalene.
Uniqueness: 1,2,3,4-Tetramethylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high degree of methylation makes it more hydrophobic and alters its reactivity compared to other naphthalene derivatives.
Properties
CAS No. |
28652-74-6 |
|---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1,2,3,4-tetramethylnaphthalene |
InChI |
InChI=1S/C14H16/c1-9-10(2)12(4)14-8-6-5-7-13(14)11(9)3/h5-8H,1-4H3 |
InChI Key |
ZDPJODSYNODADV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744123.png)
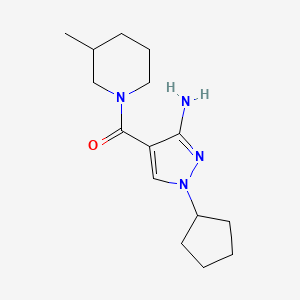
amine](/img/structure/B11744143.png)
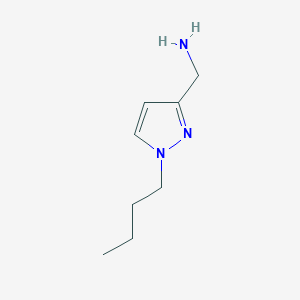
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744146.png)
![N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline](/img/structure/B11744148.png)
![1,3-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11744170.png)
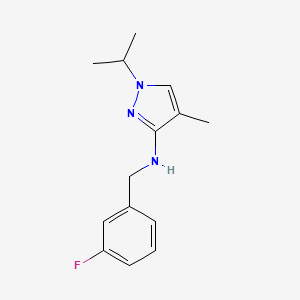
![benzyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744189.png)
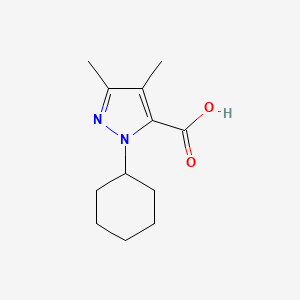
![4-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11744197.png)
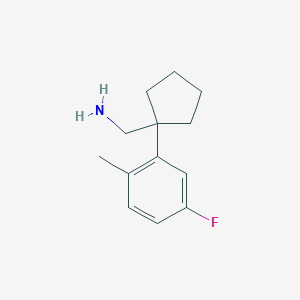
![(2-methoxyethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744207.png)
